molecular formula C13H11Cl2N3O3 B4368844 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B4368844
M. Wt: 328.15 g/mol
InChI Key: MHRMBEMAWNRONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as DCB-CA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. DCB-CA is a pyrazole derivative that has been synthesized through different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been studied to understand its biochemical and physiological effects. Studies have shown that 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has also been reported to induce apoptosis in cancer cells by activating the caspase cascade. In agriculture, 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid inhibits the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids, leading to the inhibition of weed growth.
Biochemical and Physiological Effects
5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been reported to have various biochemical and physiological effects. In medicine, 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has also been reported to induce apoptosis in cancer cells by activating the caspase cascade. In agriculture, 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid inhibits the activity of acetolactate synthase, leading to the inhibition of weed growth. 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has also been studied for its potential use as a building block for the synthesis of novel materials.

Advantages and Limitations for Lab Experiments

5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has also been reported to have low toxicity. However, there are limitations to the use of 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid in lab experiments. 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has limited solubility in water, which may affect its bioavailability. 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid also has a short half-life, which may limit its effectiveness in vivo.

Future Directions

5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has potential applications in various fields, and future studies may focus on the development of 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid-based drugs for the treatment of inflammatory diseases and cancer. 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid may also be studied for its potential use as a herbicide in agriculture. In material science, 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid may be used as a building block for the synthesis of novel materials with unique properties. Further studies may also focus on improving the solubility and bioavailability of 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid to enhance its effectiveness in vivo.

Scientific Research Applications

5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been studied for its potential applications in various fields. In medicine, 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been reported to have anti-inflammatory and anti-tumor activities. Studies have shown that 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid inhibits the production of pro-inflammatory cytokines and induces apoptosis in cancer cells. In agriculture, 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been studied for its potential use as a herbicide. 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been reported to inhibit the growth of weeds by inhibiting the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids. In material science, 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been studied for its potential use as a building block for the synthesis of novel materials.

properties

IUPAC Name

5-[(3,4-dichlorophenyl)methylcarbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3/c1-18-11(8(6-17-18)13(20)21)12(19)16-5-7-2-3-9(14)10(15)4-7/h2-4,6H,5H2,1H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRMBEMAWNRONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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